molecular formula C16H23N3O2 B12279757 Eseroline, dimethylcarbamate

Eseroline, dimethylcarbamate

Cat. No.: B12279757
M. Wt: 289.37 g/mol
InChI Key: IUHMWLMDASQDJQ-UHFFFAOYSA-N
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Description

Eseroline, dimethylcarbamate is a compound that acts as an opioid agonist. It is a metabolite of the acetylcholinesterase inhibitor physostigmine. Unlike physostigmine, the acetylcholinesterase inhibition produced by eseroline is weak and easily reversible. it produces fairly potent analgesic effects mediated through the μ-opioid receptor .

Preparation Methods

The synthesis of eseroline, dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. This method is environmentally benign and avoids the use of hazardous materials like phosgene . The reaction proceeds as follows:

RNH2+ROCOORcat.RNHC(O)OR+ROH\text{RNH}_2 + \text{R}'\text{OCOOR}' \overset{\text{cat.}}{\rightarrow} \text{RNHC(O)OR}' + \text{R}'\text{OH} RNH2​+R′OCOOR′→cat.RNHC(O)OR′+R′OH

where R’ can be alkyl or aryl groups. The iron-chrome catalyst TZC-3/1 is found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity at 150°C .

Chemical Reactions Analysis

Eseroline, dimethylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Eseroline, dimethylcarbamate has several scientific research applications:

Mechanism of Action

Eseroline, dimethylcarbamate exerts its effects by acting as an opioid agonist. It binds to the μ-opioid receptor, producing analgesic effects. Additionally, it weakly inhibits acetylcholinesterase, which can contribute to its pharmacological profile . The molecular targets involved include the μ-opioid receptor and acetylcholinesterase .

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHMWLMDASQDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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